N-(3-methoxybenzyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide
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Overview
Description
Scientific Research Applications
Antiviral Properties
One of the key applications of compounds similar to N-(3-methoxybenzyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide is in antiviral research. A study by Ivashchenko et al. (2019) detailed the synthesis of a structurally related compound, which exhibited nanomolar inhibitory activity against Hepatitis B virus (HBV) in vitro. This highlights its potential as a new inhibitor of hepatitis B (Ivashchenko et al., 2019).
Antiallergic Potential
Compounds with a similar structure have shown promise as antiallergic agents. Menciu et al. (1999) synthesized a series of N-(pyridin-4-yl)-(indol-3-yl)alkylamides, finding one amide that was significantly more potent than astemizole in an ovalbumin-induced histamine release assay. This suggests potential applications in treating allergic reactions (Menciu et al., 1999).
Antimicrobial Activity
Research into antimicrobial properties of similar compounds has been conducted. Debnath and Ganguly (2015) synthesized a series of acetamide derivatives and evaluated them for antibacterial and antifungal activities. Some of these compounds exhibited promising antibacterial and antifungal activities, highlighting potential applications in combating microbial infections (Debnath & Ganguly, 2015).
Antitumor Activity
Compounds structurally similar to this compound have also been investigated for their antitumor properties. For instance, Farghaly (2010) developed a series of indole derivatives tested in vitro for tumor cell-growth inhibition, indicating potential use in cancer research and treatment (Farghaly, 2010).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-2-[3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N4O4/c1-19-7-12-25-24(13-19)27-28(29(35)32(18-31-27)16-20-8-10-22(36-2)11-9-20)33(25)17-26(34)30-15-21-5-4-6-23(14-21)37-3/h4-14,18H,15-17H2,1-3H3,(H,30,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASARRTPYAMTGAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=C(C=C4)OC)CC(=O)NCC5=CC(=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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